Methyl 8-nitroquinoline-2-carboxylate

Overview

Description

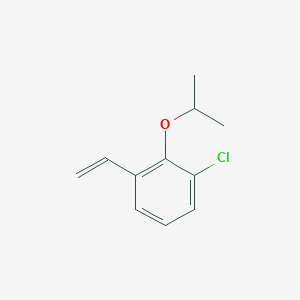

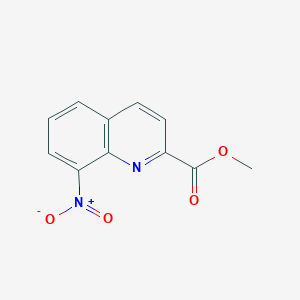

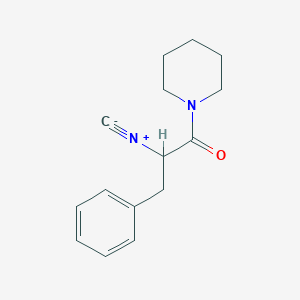

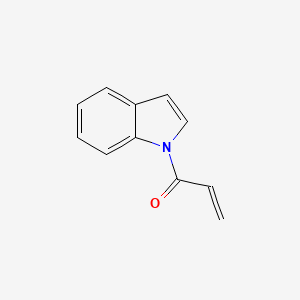

“Methyl 8-nitroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8N2O4 . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been reported in various studies . The synthesis involves nitration of 2-methylquinoline, followed by oxidation of the methyl group in 2-methyl-8-nitroquinoline . The synthesis process can be optimized using green chemistry approaches, such as one-pot reactions, solvent-free conditions, and the use of microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring system with a nitro group at the 8-position and a carboxylate group at the 2-position . The molecular weight of the compound is 232.19 .Chemical Reactions Analysis

Quinoline and its derivatives, including “this compound”, exhibit chemical reactivity similar to the benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 398.4±27.0 °C and a predicted density of 1.394±0.06 g/cm3 .Scientific Research Applications

Synthesis and Optimization

- Methyl 8-nitroquinoline-2-carboxylate can be synthesized through a series of transformations, starting with the nitration of 2-methylquinoline. This process involves steps such as bromination, hydrolysis, and the optimization of conditions to achieve high yields of the final product (Gadomsky & Yakuschenko, 2016).

Precursor in Chemical Synthesis

- It serves as a precursor in various chemical syntheses. For instance, it can be transformed into different quinoline derivatives through Friedländer condensation, illustrating its versatility as a starting material in organic synthesis (Riesgo, Jin, & Thummel, 1996).

Reactivity and Transformation Studies

- The compound's reactivity has been explored in various contexts, such as in the reaction with phthalic anhydrides leading to the synthesis of nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds. Such studies provide insights into its chemical behavior and potential applications (Nunami, Suzuki, Matsumoto, Miyoshi, & Yoneda, 1979).

Role in Ring Contraction Studies

- This compound is also used in studying ring contraction reactions, such as converting 8-nitroquinoline to oxindoles, providing valuable data for understanding complex organic reactions (Nakashima & Suzuki, 1969).

Antibacterial Properties

- Research has been conducted on the antibacterial properties of 8-nitrofluoroquinolone derivatives, which are prepared from compounds like this compound. This highlights its potential in the development of new antibacterial agents (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

Use in Colorimetric Detection

- Derivatives of this compound have been used as colorimetric reagents, for instance, in the detection of specific metal ions, demonstrating its applicability in analytical chemistry (Breckenridge & Singer, 1947).

Synthesis of Tetrahydroquinoline Derivatives

- It has been used in the diastereoselective synthesis of tetrahydroquinoline derivatives, showcasing its role in the production of complex organic compounds with potential pharmaceutical applications (Bunce, Herron, Johnson, & Kotturi, 2001).

Future Directions

Quinoline derivatives, including “Methyl 8-nitroquinoline-2-carboxylate”, continue to be of interest in the field of medicinal chemistry due to their diverse pharmacological activities . Future research may focus on developing more efficient and sustainable synthesis methods, exploring new biological activities, and improving the drug-likeness of quinoline derivatives .

Mechanism of Action

Target of Action

Methyl 8-nitroquinoline-2-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.

Mode of Action

For instance, some quinoline derivatives may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

For example, some quinoline derivatives have been shown to inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain .

Result of Action

Quinoline derivatives have been shown to have various biological activities, including anticancer , antioxidant , anti-inflammatory , and antimicrobial effects.

properties

IUPAC Name |

methyl 8-nitroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-17-11(14)8-6-5-7-3-2-4-9(13(15)16)10(7)12-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSFNHZUYTYDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553936 | |

| Record name | Methyl 8-nitroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110683-76-6 | |

| Record name | Methyl 8-nitroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [4-(2-oxopropyl)phenyl]acetate](/img/structure/B3059587.png)

![N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine](/img/structure/B3059608.png)